D-Fructose

Solubility Formulation Crystallization

Addressing the risk of crystallization in concentrated solutions, D-Fructose offers 4.3× the aqueous solubility of glucose (374.78 g/100g water at 20°C). This ensures stable liquid formulations without precipitation during refrigerated storage. Its high sweetness (1.6-1.73× sucrose) enables calorie-reduced product design. • Solubility at 20°C: 374.78 g/100g water (vs. 87.67 g for glucose) • Sweetness index: ~1.73× sucrose, enabling 57% caloric reduction • Hygroscopicity: Absorbs 5.1× more moisture than glucose at 100% RH • Metabolomics: Distinct hepatic first-pass metabolism for metabolic flux studies

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 57-48-7
Cat. No. B013574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Fructose
CAS57-48-7
SynonymsApir Levulosa
Fleboplast Levulosa
Fructose
Levulosa
Levulosa Baxter
Levulosa Braun
Levulosa Grifols
Levulosa Ibys
Levulosa Ife
Levulosa Mein
Levulosa, Apir
Levulosa, Fleboplast
Levulosado Bieffe Medit
Levulosado Braun
Levulosado Vitulia
Levulose
Plast Apyr Levulosa Mein
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)(CO)O)O)O)O
InChIInChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1
InChIKeyLKDRXBCSQODPBY-VRPWFDPXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water at 20Â °C: good

Structure & Identifiers


Interactive Chemical Structure Model





D-Fructose: Properties and Industrial Baselines


D-Fructose (CAS 57-48-7, fruit sugar, levulose) is a ketohexose monosaccharide (C₆H₁₂O₆, MW 180.16), an isomer of D-glucose distinguished by its ketone functional group at C-2 rather than an aldehyde [1]. It exists as an equilibrium mixture of furanose and pyranose forms in aqueous solution (approximately 20% furanose at 20°C), with a melting point (decomposition) of 103–105°C and a density of approximately 1.6 g/cm³ [2]. As a reducing sugar, D-fructose participates in Maillard reactions and is the sweetest naturally occurring carbohydrate, with a relative sweetness of approximately 1.6–1.73× that of sucrose at equivalent concentrations [3]. Its exceptionally high water solubility (3750 g/L at 20°C) and pronounced hygroscopicity distinguish it from its closest monosaccharide analogs, D-glucose and D-galactose, informing critical decisions in formulation, bioprocessing, and analytical method selection .

D-Fructose vs. D-Glucose: Verification Before Substitution


Despite sharing the same molecular formula (C₆H₁₂O₆) as D-glucose, D-fructose cannot be interchanged with its aldose isomer in research or industrial applications without rigorous experimental validation. The functional group difference—ketone vs. aldehyde—dictates fundamentally divergent physicochemical behavior: D-fructose exhibits 4.3× higher aqueous solubility at 20°C, approximately 4× greater hygroscopic moisture uptake under high humidity, and 2.2× higher relative sweetness compared to D-glucose [1]. In biological systems, these isomers engage distinct metabolic gateways: D-fructose undergoes first-pass hepatic extraction largely independent of insulin, whereas D-glucose triggers a robust insulin response and systemic distribution [2]. In cell culture, D-fructose consumption rates are markedly lower than D-glucose, with preferential partitioning into lipogenic rather than glycogenic pathways [3]. These quantitative divergences render blind substitution scientifically unsound and may compromise experimental reproducibility, formulation stability, or product performance specifications.

D-Fructose Comparative Evidence vs. D-Glucose and Sucrose


Aqueous Solubility vs. D-Glucose

At 20°C, D-fructose exhibits an aqueous solubility of 374.78 g/100g water (78.94% concentration), which is approximately 4.3-fold greater than that of D-glucose at the same temperature (87.67 g/100g water, 46.71% concentration) [1]. Sucrose solubility under identical conditions is 199.4 g/100g water (66.60% concentration), positioning D-fructose as the most soluble of these three common carbohydrates. This solubility hierarchy is maintained across the temperature range of 20°C to 30°C [2].

Solubility Formulation Crystallization Pharmaceutical excipient

Hygroscopicity vs. D-Glucose and Sucrose

Under controlled relative humidity conditions at 20°C, D-fructose exhibits substantially greater moisture absorption than D-glucose or sucrose across all time frames. After 9 days at 60% relative humidity, D-fructose absorbed 0.63% moisture compared to 0.07% for D-glucose and 0.04% for sucrose—a differential of 9× and 16×, respectively [1]. At 100% relative humidity for 25 days, D-fructose absorbed 73.4% moisture, versus 14.5% for D-glucose and 18.4% for sucrose [1]. The hygroscopicity hierarchy established is: D-fructose >> invert sugar >> anhydrous glucose >> sucrose > D-glucose > lactose [1].

Hygroscopicity Moisture sorption Stability Formulation Shelf-life

Sweetness Intensity vs. D-Glucose and Sucrose

When standardized against sucrose (relative sweetness = 100), D-fructose exhibits a relative sweetness value of 173, compared to 74 for D-glucose and 100 for sucrose [1]. This represents a 2.34-fold sweetness advantage over D-glucose on a weight-equivalent basis. Alternative sources report D-fructose relative sweetness as 1.6× that of sucrose (range 1.2–1.8× depending on concentration, temperature, and pH), with crystalline β-D-fructose reaching up to 180 relative sweetness units [2]. The sweetness intensity of D-fructose decreases as solution viscosity increases, whereas D-glucose sweetness remains constant across viscosity variations, indicating different solute-solvent interaction mechanisms underlying perceived sweetness [3].

Sweetness Sensory science Formulation Nutraceutical Taste masking

Glycemic and Insulin Response vs. D-Glucose

In a controlled human intervention study (8-week consumption of 25% energy requirements as sweetened beverages), fructose consumption resulted in significantly lower 23-hour glucose and insulin area under the curve (AUC) compared to glucose consumption (P < 0.001) [1]. Fructose beverage consumption lowered postmeal glucose and insulin peaks relative to both baseline diet and glucose-sweetened beverages. Plasma glycated albumin concentrations were lower after 10 weeks of fructose consumption than after glucose consumption (P < 0.01, effect of sugar) [1]. In type 2 diabetic subjects, mean glucose concentrations were significantly lower after fructose ingestion than after glucose ingestion (7.5 ± 0.3 mM vs. 10.8 ± 0.4 mM) [2].

Glycemic response Insulin Metabolism Diabetes Clinical nutrition

Cell Culture Metabolism vs. D-Glucose

In human fibroblast cultures grown in media containing 5.5 mM and 27.5 mM of either carbohydrate, D-fructose consumption was substantially lower than D-glucose consumption [1]. The glycogen content of cells grown in fructose-containing media was significantly lower than that of cells grown in glucose-containing media across all experimental procedures [1]. However, ¹⁴C-labeling studies demonstrated that a greater proportion of carbon from fructose than from glucose was incorporated into CO₂ and glycerolipids, indicating that fructose serves as a more effective lipogenic substrate in fibroblast cultures [1]. D-fructose uptake occurred via an unsaturable process, contrasting with the saturable uptake kinetics of D-glucose [1].

Cell culture Mammalian cell metabolism Glycogen Lipogenesis Biopharmaceutical

Hepatic Metabolism with D-Glucose

In isolated rat hepatocytes exposed to 10 mM D-glucose and 10 mM ¹³C-enriched D-fructose for 120 minutes, exogenous D-glucose suppressed the deuteration of the C1 position of D-[1-¹³C]glucose generated from D-[1-¹³C]fructose or D-[6-¹³C]fructose, an effect attributed to reduced gluconeogenesis from fructose-derived [3-¹³C]pyruvate [1]. Exogenous D-glucose increased the recovery of ¹³C-enriched D-fructose while decreasing the production of ¹³C-enriched D-glucose from fructose [1]. These findings suggest that D-glucose stimulates D-fructose phosphorylation by glucokinase, a regulatory interaction not observed with other monosaccharide pairs [1].

Hepatic metabolism Gluconeogenesis NMR Isotopomer analysis Metabolic flux

D-Fructose Application Scenarios for Procurement


High-Concentration Aqueous Formulations

The 4.3-fold higher aqueous solubility of D-fructose (374.78 g/100g water at 20°C) compared to D-glucose (87.67 g/100g water) enables preparation of concentrated stock solutions and high-dose liquid formulations without crystallization risk [1]. This solubility differential is maintained across the pharmaceutically relevant temperature range of 20–30°C, making D-fructose the preferred monosaccharide for injectable solutions, oral liquid dosage forms, and concentrated nutrient media where precipitation during refrigerated storage would constitute a critical quality failure. Procurement specifications should verify solubility grade (USP/BP/EP) and request certificate of analysis documentation of water content given the compound‘s extreme hygroscopicity.

Reduced-Glycemic Nutritional Formulations

Human intervention data demonstrate that substituting D-fructose for D-glucose reduces postprandial glucose and insulin excursions by approximately 30% (P < 0.001 for 23-hour AUC) and lowers glycated albumin levels after 10 weeks of consumption (P < 0.01) [2]. Additionally, D-fructose provides approximately 2.3× the sweetness intensity of D-glucose on a weight-equivalent basis, enabling a 57% caloric reduction while maintaining equivalent sweetness [3]. These dual advantages—attenuated glycemic response combined with sweetness efficiency—position D-fructose as the evidence-supported monosaccharide for diabetic nutritional products, sports recovery beverages, and reduced-sugar consumer goods where both metabolic impact and sensory properties are critical performance criteria.

Metabolic Flux & Isotope Metabolomics

¹³C NMR studies in isolated hepatocytes demonstrate that D-fructose metabolism is uniquely modulated by the presence of D-glucose, with exogenous glucose suppressing fructose-derived gluconeogenesis while increasing fructose recovery [4]. This regulatory interaction is not observed with other monosaccharide pairs. In human fibroblast cultures, D-fructose exhibits distinct metabolic partitioning—lower glycogen storage but higher incorporation into glycerolipids compared to D-glucose [5]. For stable isotope-resolved metabolomics, metabolic flux analysis, and hepatic metabolism studies, D-fructose (including its ¹³C-enriched isotopologues) provides a functionally distinct tracer that reveals pathway-specific metabolic regulation inaccessible using D-glucose alone. Procurement of isotopically labeled D-fructose (e.g., [1-¹³C], [2-¹³C], [U-¹³C]) should specify isotopic enrichment ≥99 atom% and include NMR verification of positional labeling integrity.

Moisture-Sensitive Formulation Development

Quantitative hygroscopicity data establish that D-fructose absorbs 5.1× more moisture than D-glucose at 100% relative humidity (73.4% vs. 14.5% over 25 days) and 9× more at 60% relative humidity (0.63% vs. 0.07% over 9 days) [1]. This pronounced hygroscopicity necessitates rigorous environmental controls during handling, storage, and formulation—a critical consideration for analytical reference standards, pharmaceutical excipients, and moisture-sensitive solid dosage forms. Conversely, this property can be exploited as a functional attribute in humectant applications where water retention is desirable (e.g., baked goods, confectionery, personal care products). Procurement documentation must specify moisture content limits (typically ≤0.5% for analytical grade) and confirm sealed, desiccated packaging conditions to prevent pre-use degradation or caking.

Technical Documentation Hub

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24 linked technical documents
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